molecular formula C17H15NO2S2 B5797067 4-(methylthio)-N-1-naphthylbenzenesulfonamide

4-(methylthio)-N-1-naphthylbenzenesulfonamide

Cat. No. B5797067
M. Wt: 329.4 g/mol
InChI Key: HRFUFNNJDIQBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-1-naphthylbenzenesulfonamide, also known as Mtnbs, is a chemical compound used in scientific research. It has been found to have potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-1-naphthylbenzenesulfonamide is not fully understood, but studies have suggested that it may act through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in cell signaling pathways, and their dysregulation has been implicated in the development of cancer and other diseases. By inhibiting PTPs, 4-(methylthio)-N-1-naphthylbenzenesulfonamide may disrupt these pathways and induce cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(methylthio)-N-1-naphthylbenzenesulfonamide can induce apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, 4-(methylthio)-N-1-naphthylbenzenesulfonamide has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. These effects suggest that 4-(methylthio)-N-1-naphthylbenzenesulfonamide may have potential applications in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-(methylthio)-N-1-naphthylbenzenesulfonamide is that it can be synthesized in a relatively straightforward manner, allowing for easy access to the compound for scientific research. Additionally, 4-(methylthio)-N-1-naphthylbenzenesulfonamide has been shown to have low toxicity in vitro, making it a safer alternative to other compounds that may have toxic effects. However, one limitation of 4-(methylthio)-N-1-naphthylbenzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 4-(methylthio)-N-1-naphthylbenzenesulfonamide. One area of interest is the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(methylthio)-N-1-naphthylbenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, research is needed to identify potential drug targets for 4-(methylthio)-N-1-naphthylbenzenesulfonamide and to optimize its use in drug development.

Synthesis Methods

4-(methylthio)-N-1-naphthylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine with p-toluenesulfonyl chloride, followed by the addition of methylthiol and subsequent purification steps. This method has been optimized to yield high purity 4-(methylthio)-N-1-naphthylbenzenesulfonamide with a good yield.

Scientific Research Applications

4-(methylthio)-N-1-naphthylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that 4-(methylthio)-N-1-naphthylbenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. Additionally, 4-(methylthio)-N-1-naphthylbenzenesulfonamide has been shown to have potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes.

properties

IUPAC Name

4-methylsulfanyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-21-14-9-11-15(12-10-14)22(19,20)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFUFNNJDIQBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfanyl)-N-(naphthalen-1-yl)benzenesulfonamide

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